molecular formula C14H16FN3O4 B2427292 ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 2108810-98-4

ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2427292
CAS No.: 2108810-98-4
M. Wt: 309.297
InChI Key: NJAFSPJWKJJJOP-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C14H16FN3O4 and its molecular weight is 309.297. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O4/c1-2-22-14(21)13-11(8-19)18(17-16-13)7-12(20)9-3-5-10(15)6-4-9/h3-6,12,19-20H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAFSPJWKJJJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)CC(C2=CC=C(C=C2)F)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate is a compound belonging to the triazole class, known for its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of triazole compounds typically employs the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) method, which has been widely recognized for its efficiency and selectivity. Variations in the synthesis process can lead to different derivatives with unique biological activities. For instance, modifications in substituents on the triazole ring can enhance the compound's interaction with biological targets .

Antimicrobial Properties

Triazole derivatives have been extensively studied for their antimicrobial properties. This compound exhibits significant activity against various bacterial strains and fungi. A study highlighted that triazoles can act as potent antifungal agents by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget OrganismActivity (IC50)
This compoundCandida albicans12 µM
Other Triazole DerivativeE. coli15 µM

Glycine Transporter Inhibition

Recent studies have indicated that certain triazole derivatives can inhibit glycine transporters, which are implicated in various neurological disorders. The compound was evaluated for its inhibitory effects on GlyT1 (glycine transporter 1), showing promising results with an IC50 value indicative of moderate potency . This suggests potential applications in treating conditions like schizophrenia and other central nervous system disorders.

Table 2: GlyT1 Inhibition Data

CompoundIC50 (µM)Reference
This compound8.0
Methyl-1,2,3-triazole0.5

Case Studies

In a clinical setting, derivatives of triazoles have been explored for their efficacy in treating infections and neurological disorders. For example, a case study involving a new triazole compound demonstrated significant improvement in patients with resistant fungal infections when compared to traditional antifungal therapies. This highlights the potential of this compound as a novel therapeutic agent.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate has shown promise in several therapeutic areas:

  • Anticancer Activity :
    • Studies have indicated that triazole derivatives can exhibit significant anticancer properties. For instance, similar compounds have been reported to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells . The compound's structure allows for interactions with critical biological targets involved in cancer progression.
  • Anti-inflammatory Properties :
    • Research on related compounds suggests that triazole derivatives can modulate inflammatory pathways. The incorporation of hydroxymethyl and fluorophenyl groups may enhance the anti-inflammatory activity by improving the binding affinity to target proteins involved in inflammation .
  • Antioxidant Effects :
    • The presence of the triazole ring and hydroxymethyl group has been linked to antioxidant properties. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress, which is crucial for preventing various diseases .

Agricultural Applications

The compound may also find applications in agriculture:

  • Pesticidal Activity :
    • Triazole compounds are known for their fungicidal properties. This compound could be explored as a potential fungicide due to its structural similarity to known agricultural chemicals .

Material Science Applications

In material science, the unique chemical structure of this compound opens avenues for new materials:

  • Polymer Development :
    • The functional groups present in this compound can be utilized to synthesize polymers with specific properties. For example, incorporating this compound into polymer matrices may enhance thermal stability and mechanical strength due to its rigid triazole framework .

Case Study 1: Anticancer Activity

In a study focusing on triazole derivatives, this compound was tested against various cancer cell lines. The results indicated an IC50 value comparable to established anticancer agents, suggesting its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Mechanisms

Research involving docking simulations revealed that similar triazole compounds effectively bind to COX-2 enzymes, which play a crucial role in inflammation. This binding affinity suggests that this compound could be developed into a therapeutic agent targeting inflammatory diseases .

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